

# how is Diazodiphenylmethane produced

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## Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

Cat. No.: S576965

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## Synthesis Methods Overview

The table below summarizes the core modern methods for producing **diazodiphenylmethane**. The **Swern-type oxidation** is a widely used standard procedure, while the **hydrogen peroxide oxidation** offers an alternative that avoids low temperatures.

Method	Key Reagents	Reaction Conditions	Yield	Key Advantages
<b>Swern-type Oxidation</b> [1]	Oxalyl chloride, DMSO, Triethylamine	Low temperature (-78 °C to -50 °C), inert (N <sub>2</sub> ) atmosphere	93% (after purification)	High yield; well-established, reliable procedure [1]
<b>Hydrogen Peroxide Oxidation</b> [2]	Hydrogen peroxide (H <sub>2</sub> O <sub>2</sub> ), Iodine (I <sub>2</sub> ), Organic amine (e.g., DMA), Phase-transfer catalyst (e.g., TBAB)	Mild temperature (10 °C to 50 °C)	~86% (crude, from example)	Avoids cryogenic conditions; uses benign oxidant (H <sub>2</sub> O <sub>2</sub> ) [2]

Method	Key Reagents	Reaction Conditions	Yield	Key Advantages
Continuous-Flow Synthesis [3]	Trifluoroacetic anhydride (TFAA), DMSO, DIPEA	Room temperature in a microreactor	N/A (used for optimization studies)	Enhanced safety profile; suitable for process optimization and scale-up [3]

## Detailed Experimental Protocols

### Protocol 1: Swern-type Oxidation (Standard Batch Process)

This procedure is adapted from *Organic Syntheses*, a trusted source for validated methods [1].

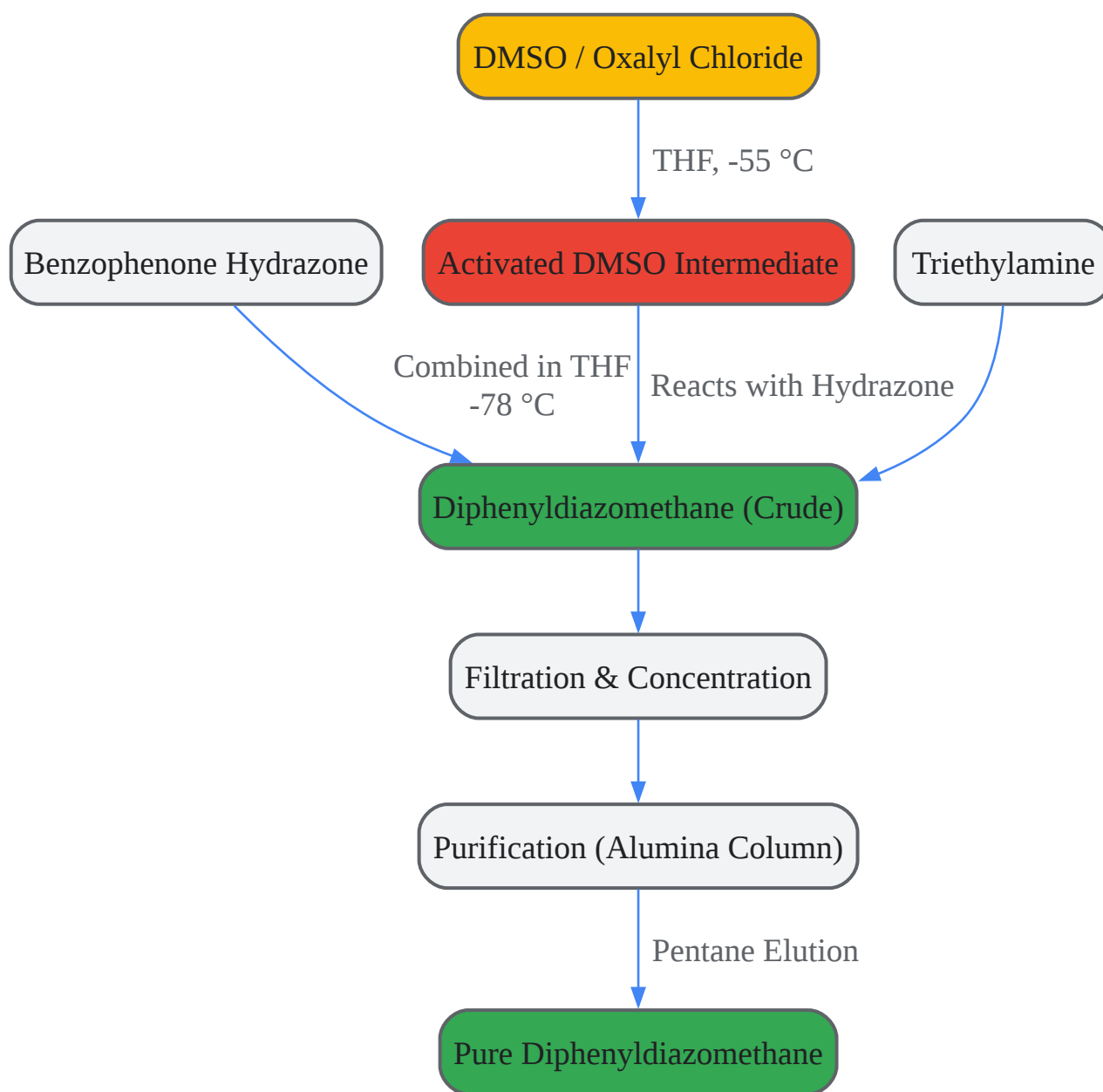
#### Materials & Setup

- Reagents:** Anhydrous Tetrahydrofuran (THF), oxalyl chloride, dimethyl sulfoxide (DMSO), benzophenone hydrazone, triethylamine, pentane.
- Equipment:** 1-L three-necked round-bottom flask, overhead mechanical stirrer, low-temperature thermometer, syringe/cannula, dry-ice acetone bath, rotary evaporator.
- Safety:** Handle diazo compounds behind a blast shield. Conduct the reaction in a well-ventilated fume hood [1].

#### Procedure

- Activation of DMSO:** Flame-dry the flask under nitrogen. Add DMSO (3.98 mL, 56.0 mmol) in anhydrous THF (450 mL) and cool to **-55 °C**. Add a solution of oxalyl chloride (4.67 mL, 53.5 mmol) in THF (50 mL) dropwise, maintaining the temperature between **-55 °C** and **-50 °C** for 35 minutes [1].
- Oxidation of Hydrazone:** Cool the mixture to **-78 °C**. In a separate flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 107 mmol) in THF (50 mL). Add this solution to the cold reaction mixture dropwise. A deep-red color with a white precipitate (triethylamine hydrochloride) will form. Stir at **-78 °C** for 30 minutes [1].
- Work-up:** Filter the cold reaction mixture through a medium-porosity fritted glass funnel to remove the precipitate. Concentrate the filtrate at **room temperature** using a rotary evaporator to obtain a red oil that solidifies into a crude product [1].

- **Purification:** Dissolve the crude solid in pentane (120 mL) and rapidly filter through a short pad of activated basic alumina (~100 g). Rinse with additional pentane until the eluent is colorless. Concentrate the pentane solution to obtain **diphenyldiazomethane (9.19 g, 93%)** as a red crystalline solid (mp 29–31 °C) [1].



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*Experimental workflow for the Swern-type oxidation and purification of diphenyldiazomethane.*

## Protocol 2: Hydrogen Peroxide Oxidation (Alternative Method)

This method uses hydrogen peroxide as a "green" oxidant and operates at milder temperatures [2].

### Procedure

- **Reaction Setup:** In a round-bottom flask, add benzophenone hydrazone (3.96 g, 20 mmol), organic solvent (e.g., 30 mL sherwood oil), organic amine (e.g., 5 mL DMA, 53.95 mmol), catalytic iodine (2 mg, 0.0078 mmol), and phase-transfer catalyst tetrabutylammonium bromide (0.0784 g, 0.2432 mmol) [2].
- **Oxidation:** Maintain the reaction mixture at **15–30 °C**. Slowly add 30% hydrogen peroxide (9.07 g, 80 mmol) dropwise over 1–1.5 hours. Continue stirring for a total reaction time of 3–6 hours [2].
- **Work-up and Isolation:** After reaction completion, filter the mixture. Wash the filter cake with organic solvent and dry under reduced pressure to obtain the product [2].

## Critical Handling and Safety Notes

- **Instability and Explosive Hazard:** Diazo compounds are **toxic, irritating, and can be explosive**. Always handle them behind a **blast shield** and wear appropriate personal protective equipment (PPE) [1].
- **Decomposition:** Diphenyldiazomethane **decomposes on standing**. For optimal results, use it soon after synthesis and purification. It should be stored cold and shipped on dry ice if elemental analysis is required [1].
- **Purification Caution:** During the alumina filtration step in Protocol 1, do not let the product remain in contact with the basic alumina for more than 5 minutes. Prolonged contact can form an impurity, **tetraphenylethylene** [1].

## Method Selection and Conclusion

For laboratory-scale synthesis requiring high purity and yield, the **Swern-type oxidation (Protocol 1)** is the recommended and best-documented method [1]. For processes aiming to minimize environmental impact and avoid cryogenic conditions, the **hydrogen peroxide method (Protocol 2)** is a valuable alternative [2]. The **continuous-flow approach** represents the most advanced and safest methodology, ideal for detailed process optimization and potential industrial application [3].

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## References

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